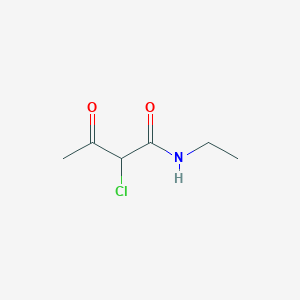

2-chloro-N-ethyl-3-oxobutanamide

Beschreibung

Eigenschaften

CAS-Nummer |

15844-86-7 |

|---|---|

Molekularformel |

C6H10ClNO2 |

Molekulargewicht |

163.6 g/mol |

IUPAC-Name |

2-chloro-N-ethyl-3-oxobutanamide |

InChI |

InChI=1S/C6H10ClNO2/c1-3-8-6(10)5(7)4(2)9/h5H,3H2,1-2H3,(H,8,10) |

InChI-Schlüssel |

JFSWYPKLWHGUDT-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C(C(=O)C)Cl |

Kanonische SMILES |

CCNC(=O)C(C(=O)C)Cl |

Synonyme |

Butanamide, 2-chloro-N-ethyl-3-oxo- |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 2-chloro-N-ethyl-3-oxobutanamide exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.25 mg/mL |

| Klebsiella pneumoniae | 0.75 mg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies have demonstrated its ability to reduce the viability of various cancer cell lines, including breast and colon cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

Mechanistically, the compound appears to induce apoptosis through the activation of caspases, which are critical for programmed cell death .

Building Block in Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactive chloro group allows for various substitution reactions, making it a versatile intermediate.

Example Reaction :

The reaction of this compound with nucleophiles can yield substituted derivatives useful in medicinal chemistry.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Sarhad University evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .

Case Study 2: Anticancer Activity

In another investigation published in Frontiers in Chemistry, the anticancer properties were assessed using various cancer cell lines. The study concluded that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following compounds share structural similarities with 2-chloro-N-ethyl-3-oxobutanamide but differ in substituents, leading to distinct physicochemical and application profiles:

2-Chloro-N,N-dimethyl-3-oxobutanamide

- Molecular Formula: C₆H₁₀ClNO₂

- Molecular Weight : 163.60 g/mol

- Physical State : Liquid at room temperature

- Key Features :

- Safety : Classified as harmful (H302, H315) and irritating (H317, H318), requiring precautions like P280 gloves .

N-(2-Chloro-4-methylphenyl)-3-oxobutanamide

- Molecular Formula: C₁₁H₁₂ClNO₂

- Molecular Weight : 225.67 g/mol

- Applications: Likely used in specialty chemical synthesis due to its aromatic moiety .

2-Chloroacetoacetanilide

- Molecular Formula: C₁₀H₁₀ClNO₂

- Molecular Weight : 215.65 g/mol

- Key Features :

- Safety : Requires stringent first-aid measures for inhalation exposure .

Methyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate

- Molecular Formula : C₁₂H₁₀Cl₂O₃

- Molecular Weight : 273.11 g/mol

- Key Features :

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Applications |

|---|---|---|---|---|

| This compound* | C₆H₁₀ClNO₂ | ~163.60 (estimated) | Not Reported | Agrochemical/pharmaceutical synthesis |

| 2-Chloro-N,N-dimethyl-3-oxobutanamide | C₆H₁₀ClNO₂ | 163.60 | Liquid | Pesticide intermediates |

| N-(2-Chloro-4-methylphenyl)-3-oxobutanamide | C₁₁H₁₂ClNO₂ | 225.67 | Solid | Specialty chemicals |

| 2-Chloroacetoacetanilide | C₁₀H₁₀ClNO₂ | 215.65 | Solid | Azo dye synthesis |

| Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate | C₁₂H₁₀Cl₂O₃ | 273.11 | Not Reported | Polymer precursors |

*Estimated properties based on structural analogs.

Key Differences and Implications

Substituent Effects :

- N-Alkyl vs. N-Aryl : N-Ethyl and N,N-dimethyl groups (e.g., ) enhance solubility in organic solvents compared to aromatic substituents (e.g., ).

- Chloro Position : 2-Chloro substitution in oxobutanamides increases electrophilicity at the α-carbon, facilitating nucleophilic reactions (e.g., alkylation or condensation) .

Application Specificity :

- Agrochemical intermediates (e.g., ) prioritize cost-effective liquid forms, while dyes (e.g., ) require stable solids with aromatic systems.

Safety Profiles :

- Liquid analogs (e.g., ) pose inhalation risks, whereas solids (e.g., ) demand dust control.

Vorbereitungsmethoden

Claisen Condensation-Based Synthesis

The Claisen condensation method is widely employed for β-keto amide synthesis. For this compound, this approach involves reacting ethyl 2-chloroacetoacetate with ethylamine under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the ester carbonyl, displacing ethanol and forming the amide bond.

Reaction Scheme :

Key parameters include:

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reagent solubility.

-

Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine and drive the reaction.

-

Temperature : Reflux conditions (60–80°C) to accelerate kinetics.

Yield Optimization :

Yields typically range from 60–75%, with purity exceeding 95% after recrystallization from ethyl acetate/hexane mixtures.

Solvent-Free Aminolysis of Ethyl 2-Chloroacetoacetate

A solvent-free protocol, adapted from methodologies for analogous β-keto amides, offers an eco-friendly alternative. Ethylamine is directly reacted with ethyl 2-chloroacetoacetate under reflux, eliminating solvent waste and simplifying purification.

Procedure :

-

Combine equimolar amounts of ethyl 2-chloroacetoacetate and ethylamine.

-

Heat at 80–90°C for 4–6 hours under nitrogen.

-

Cool the mixture and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Advantages :

Modified Acetoacetylation Using 2-Chloroacetoacetyl Chloride

This method employs 2-chloroacetoacetyl chloride as the acylating agent, reacting with ethylamine in dichloromethane (DCM) at 0–5°C. The exothermic reaction requires careful temperature control to prevent decomposition.

Reaction Mechanism :

Workup :

-

Neutralize excess HCl with aqueous sodium bicarbonate.

-

Extract with DCM, dry over MgSO₄, and concentrate under vacuum.

Yield : 65–70%, with residual chloride content <0.5% by ion chromatography.

Reaction Optimization and Yield Enhancement

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states, but they complicate purification. Non-polar solvents (e.g., toluene) favor crystallinity but slow kinetics. THF strikes a balance, offering moderate polarity and ease of removal.

Catalytic Strategies

Purity Control

-

Recrystallization : Ethyl acetate/hexane (1:3) removes unreacted starting materials.

-

Chromatography : Silica gel chromatography resolves regioisomers, critical for pharmaceutical applications.

Structural Characterization and Analytical Techniques

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃)

-

δ 3.45 (q, J = 7.2 Hz, 2H, NCH₂)

-

δ 3.70 (s, 2H, COCH₂CO)

IR (KBr) :

Mass Spectrometry :

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Reactors : Minimize batch variability and improve heat transfer.

-

In-Line Analytics : Real-time HPLC monitoring ensures consistent purity.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Claisen Condensation | 60–75 | 95–98 | Moderate | Moderate (solvent use) |

| Solvent-Free Aminolysis | 70–78 | 97–99 | High | Low |

| Acetoacetylation Chloride | 65–70 | 95–97 | Low | High (HCl waste) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-ethyl-3-oxobutanamide, and how can low yields be addressed?

- Methodological Answer : The compound can be synthesized via Claisen condensation or modified acetoacetylation, using ethyl 2-chloroacetoacetate (CAS 609-15-4) as a precursor. Low yields (~40-50%) are common due to steric hindrance from the N-ethyl group and competing side reactions. To optimize yields:

- Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.

- Employ high-purity reagents and catalytic bases like NaH or K₂CO₃ to enhance reactivity .

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Identify C=O stretches (~1700 cm⁻¹ for ketone, ~1650 cm⁻¹ for amide) and C-Cl bonds (~650 cm⁻¹) .

- ¹H/¹³C NMR : Verify ethyl group signals (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂) and ketone/amide carbonyl carbons (δ ~200-210 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 192.06 (C₆H₁₁ClNO₂⁺) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS hazard guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of chlorinated vapors.

- Store in airtight containers away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor nucleophilic substitution (Cl⁻ displacement) or ketone reduction rates.

- Isotopic Labeling : Introduce ¹³C or ²H labels to track carbon/chlorine migration during reactions .

- DFT Calculations : Model transition states (e.g., for cyclization with POCl₃) to predict regioselectivity .

Q. How can contradictory spectral data for derivatives of this compound be resolved?

- Methodological Answer : Contradictions often arise from tautomerism (keto-enol equilibrium) or impurities. Strategies include:

- Variable-Temperature NMR : Detect enol tautomers via temperature-dependent shifts (e.g., δ ~12 ppm for enolic OH) .

- Chromatographic Purity Checks : Use reverse-phase HPLC with UV detection (λ = 254 nm) to isolate pure fractions .

- X-ray Crystallography : Resolve ambiguities by determining solid-state structures .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Optimization : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to direct coupling at the α-carbon .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for Cl⁻ displacement .

- Protecting Groups : Temporarily block the amide nitrogen with Boc groups to reduce steric interference .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen against targets (e.g., enzymes with catalytic cysteine residues) using AutoDock Vina.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity data from analogues .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~1.5 for optimal membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.